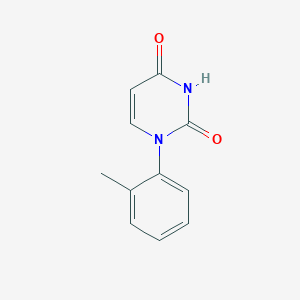

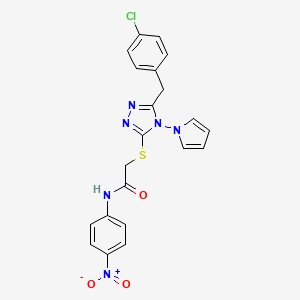

![molecular formula C22H19ClN2O3 B2364348 benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate CAS No. 477847-75-9](/img/structure/B2364348.png)

benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate is a chemical compound with the molecular formula C22H19ClN2O3 . It has a molecular weight of 394.86 .

Molecular Structure Analysis

The molecular structure of benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate can be confirmed by various spectroanalytical data such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications

Chemical Properties and Reactions

- Benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate has been identified as a compound exhibiting ambidentate properties. This means that it can react at multiple sites. For instance, the benzylation of a related compound, 2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole, specifically occurs at the N(1) atom, as demonstrated through NMR spectroscopy (Ivanova et al., 2005).

Synthetic Applications

- This compound has been used in the synthesis of N-protected allylic amines from allyl ethers, showcasing its utility in the formation of specialized organic compounds (Kim et al., 2001).

Potential in Medicinal Chemistry

- Carbamoyl moieties, similar to those in benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate, have been investigated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases. These studies have found that O-aromatic (thio)carbamates exhibit weak to moderate inhibition of both cholinesterases, with certain derivatives showing distinct selectivity for BChE (Krátký et al., 2016).

Applications in Polymer Chemistry

- In the field of polymer chemistry, N-aryl methacrylatoethyl carbamate monomers, which are structurally similar to benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate, have been prepared and used in homopolymerization and copolymerization. These processes are critical for developing new materials with specific properties (Krishnan et al., 1992).

Role in Catalytic Processes

- Benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate and related compounds have been involved in catalytic processes like the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This type of catalytic process is significant for creating complex organic molecules with high specificity (Zhang et al., 2006).

properties

IUPAC Name |

benzyl N-[[4-[(4-chlorophenyl)carbamoyl]phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3/c23-19-10-12-20(13-11-19)25-21(26)18-8-6-16(7-9-18)14-24-22(27)28-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISGVPUMTNOHJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2364272.png)

![8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364277.png)

![3-(3-Methoxypropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364279.png)

![2-((2-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364283.png)

![N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2364286.png)

![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2364288.png)